5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
The compound 5-{[(4-chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-(ethanesulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimidine core substituted with multiple functional groups, including a chlorophenyl group, a furan ring, and an ethanesulfonyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-(ethanesulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substituent Introduction: The chlorophenyl and furan groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Sulfonylation: The ethanesulfonyl group is typically introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Amide Formation: The final step involves the formation of the amide bond between the pyrimidine core and the 3-methylphenyl group, typically achieved through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-(ethanesulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of furan-2,3-dione.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
5-{[(4-chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-(ethanesulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with various biological targets.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a tool to investigate cellular pathways and mechanisms, particularly those involving sulfonylation and amide bond formation.
Industrial Applications: It may find use in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-(ethanesulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets within the cell. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the ethanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the pyrimidine core can interact with nucleic acids, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-(methylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide
- 5-{[(4-chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-(ethanesulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-{[(4-chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-(ethanesulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanesulfonyl group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds that may lack this functional group.
Properties
Molecular Formula |
C26H25ClN4O4S |
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Molecular Weight |
525.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-21-7-4-6-18(2)14-21)31(17-22-8-5-13-35-22)16-19-9-11-20(27)12-10-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
PNADWKIWYMRZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
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